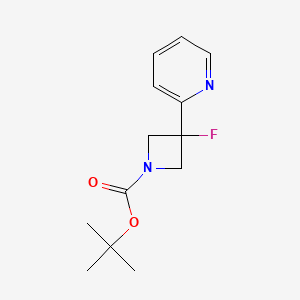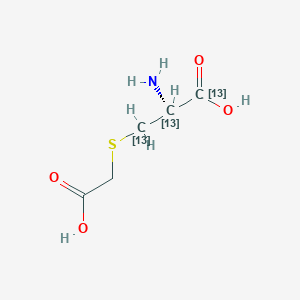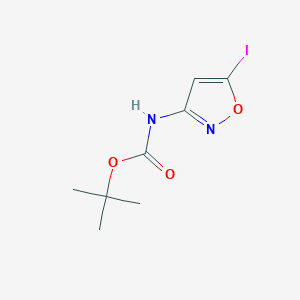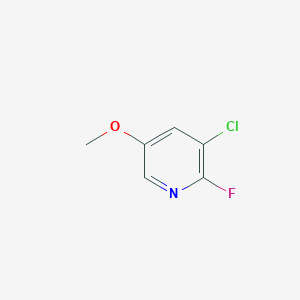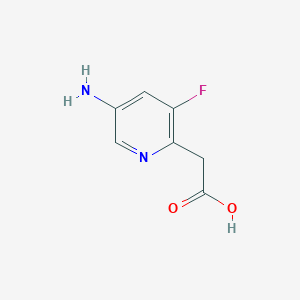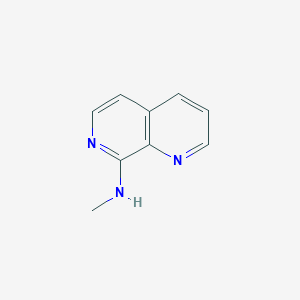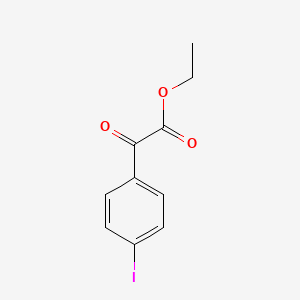
Ethyl 2-(4-iodophenyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-iodophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9IO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom at the para position and an oxo group at the alpha position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
Ethyl 2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-(4-iodophenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-iodophenyl)-2-carboxylate.
科学研究应用
Ethyl 2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of Ethyl 2-(4-iodophenyl)-2-oxoacetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Contains a chlorine atom instead of iodine.
Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding compared to its halogenated analogs .
属性
分子式 |
C10H9IO3 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC 名称 |
ethyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI 键 |
UGARXQZNVGGUQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


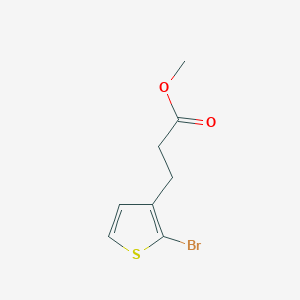
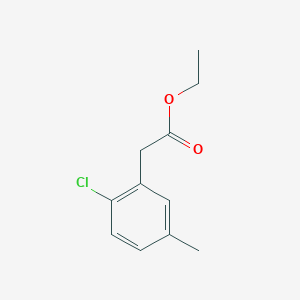
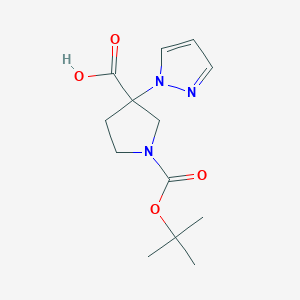
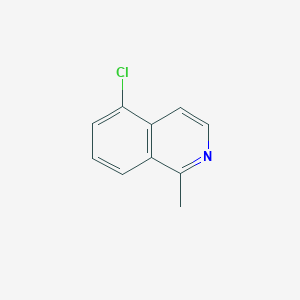
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
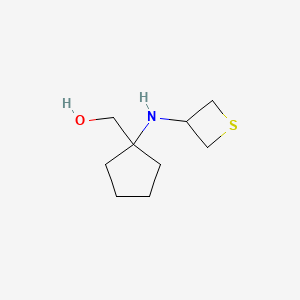
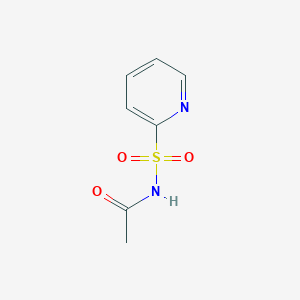
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
